molecular formula C15H22ClNO3 B2725077 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1049720-82-2

3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride

Cat. No. B2725077
CAS RN: 1049720-82-2
M. Wt: 299.8
InChI Key: VTGFXENYQBWWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS number 1049720-82-2 . It has a molecular formula of C15H22ClNO3 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of this compound includes a benzaldehyde group attached to a morpholine ring via an ethoxy linker . The morpholine ring is substituted with two methyl groups . The compound also includes a hydrochloride group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.8 . It’s typically stored at room temperature and is stable under normal conditions .

Scientific Research Applications

Organic Synthesis and Catalysis

  • The synthesis and structures of related compounds have shown potential in the development of new organic synthesis methods and materials. For example, compounds synthesized from benzaldehyde with certain reactants in the presence of morpholine have exhibited potent calcium channel-blocking activity, indicating their potential use in medicinal chemistry (Nitta, Takimoto, & Ueda, 1992). Another study reported the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with morpholine, leading to compounds that catalytically induce the addition of diethylzinc to benzaldehyde with high enantioselectivity (Solà et al., 1998).

Material Science

  • In material science, the electrochemical conversion of related compounds has been investigated for the synthesis of cyclic and non-cyclic acetals, offering a new approach to liquid-crystalline 1,3-dioxanes (Trutschel et al., 1991). This demonstrates the role of these compounds in advancing materials with specific physical properties.

Medicinal Chemistry

  • Synthesis of heterocyclic compounds involving similar structural motifs has led to the development of new analytical reagents and potential therapeutic agents. For instance, new Schiff base compounds derived from similar structures have shown promising inhibitory action against steel corrosion in acidic solutions, indicating their potential industrial applications (Emregül & Hayvalı, 2006).

Analytical Chemistry

  • Research on the acid catalysis of formaldehyde condensation reactions for sensitive histochemical demonstration has revealed the utility of related compounds in enhancing fluorescence yield, showing their application in biochemical and medical analysis (Björklund & Stenevi, 1970).

Photophysical Studies

  • Studies on luminescent cyclometallated rhodium(III) complexes involving benzaldehyde derivatives have explored their long-lived excited states, contributing to the field of photophysics and photochemistry, potentially impacting the development of new photofunctional materials (Lo et al., 2003).

properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)6-7-18-15-5-3-4-14(8-15)11-17;/h3-5,8,11-13H,6-7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGFXENYQBWWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.